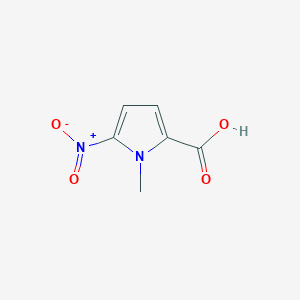

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Description

Properties

IUPAC Name |

1-methyl-5-nitropyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-7-4(6(9)10)2-3-5(7)8(11)12/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRXGGRRZQMJJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=C1[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429255 | |

| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-12-7 | |

| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1873-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

This guide provides a comprehensive overview of a reliable and reproducible synthesis pathway for 1-methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is presented in a three-step sequence, commencing with the esterification of a commercially available starting material, followed by a regioselective nitration, and culminating in the hydrolysis of the ester to yield the target carboxylic acid.

Introduction

This compound and its derivatives are important scaffolds in the design of various biologically active molecules. The presence of the nitro group and the carboxylic acid functionality on the N-methylated pyrrole ring offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of novel therapeutic agents. This document outlines a robust laboratory-scale synthesis, detailing the rationale behind the chosen methodology and providing step-by-step protocols.

Synthesis Pathway Overview

The synthesis of this compound is strategically divided into three key stages to ensure high purity and yield of the final product. The carboxylic acid group is initially protected as a methyl ester to prevent unwanted side reactions during the subsequent nitration step.

Caption: Overall three-step synthesis pathway.

Step 1: Esterification of 1-Methyl-1H-pyrrole-2-carboxylic acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a crucial preventative measure as the free carboxylic acid can interfere with the subsequent nitration reaction, potentially leading to lower yields and the formation of undesirable byproducts. The Fischer esterification, using methanol in the presence of an acid catalyst, is a common and effective method.[1][2][3][4][5] An alternative, milder approach involves the use of methyl iodide in the presence of a non-nucleophilic base.[6]

Experimental Protocol: Methylation using Methyl Iodide

A robust method for the synthesis of methyl 1-methyl-1H-pyrrole-2-carboxylate involves the use of methyl iodide and a hindered base to minimize side reactions.[6]

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |

| 1-Methyl-1H-pyrrole-2-carboxylic acid | 125.13 | 28.66 g | 0.229 |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 39.4 mL | 0.229 |

| Methyl Iodide (CH₃I) | 141.94 | 14.27 mL | 0.229 |

| Dimethylformamide (DMF) | 73.09 | 75 mL | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Water | 18.02 | As needed | - |

| Saturated NaCl solution (brine) | - | As needed | - |

| Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

To a solution of 1-methyl-1H-pyrrole-2-carboxylic acid (28.66 g, 0.229 mol) in 75 mL of DMF at 0°C, add N,N-diisopropylethylamine (39.4 mL, 0.229 mol).

-

Slowly add methyl iodide (14.27 mL, 0.229 mol) to the reaction mixture.

-

Allow the reaction to stir for 16 hours at room temperature.

-

Dilute the reaction mixture with equal volumes of ethyl acetate and water.

-

Adjust the pH of the aqueous layer from approximately 3.4 to 8.5 using a suitable base (e.g., saturated sodium bicarbonate solution).

-

Separate the organic and aqueous layers.

-

Wash the aqueous layer with 100 mL of fresh ethyl acetate.

-

Combine the organic layers and wash twice with 100 mL of water and once with 100 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the title product as an oil.

Expected Yield: Approximately 24.83 g.

Step 2: Nitration of Methyl 1-methyl-1H-pyrrole-2-carboxylate

The nitration of the pyrrole ring is a critical step that introduces the nitro group at the 5-position. Pyrrole and its derivatives are highly reactive towards electrophilic substitution and are prone to polymerization under strongly acidic conditions.[7] Therefore, milder nitrating agents are preferred. A mixture of fuming nitric acid and acetic anhydride at low temperatures is the reagent of choice for this transformation, as it generates the less aggressive nitrating species, acetyl nitrate, in situ.[7][8][9]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]

- 5. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. pyrrole nitration [quimicaorganica.org]

physicochemical properties of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Executive Summary

This compound is a substituted pyrrole derivative of significant interest to medicinal chemists and drug development professionals. The pyrrole scaffold is a core component of numerous biologically active compounds, and understanding the physicochemical properties of its derivatives is paramount for the rational design of new therapeutic agents.[1] The strategic placement of a methyl group at the N-1 position, a strongly electron-withdrawing nitro group at C-5, and a carboxylic acid at C-2 creates a molecule with distinct electronic and steric features. These features directly govern its acidity, lipophilicity, solubility, and reactivity—parameters that are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the key physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and discusses the implications of these properties in a research and development context.

Molecular Identity and Structural Framework

A precise understanding of the molecular structure is the foundation upon which all physicochemical characterization is built. The interplay between the aromatic pyrrole ring and its functional groups dictates the molecule's behavior.

Chemical Structure and Nomenclature

The systematic IUPAC name for the compound is This compound . It is registered under CAS Number 1873-12-7 .[2][3] The structure features a five-membered aromatic pyrrole ring. The nitrogen atom is methylated, the C-2 position bears a carboxylic acid group, and the C-5 position is substituted with a nitro group. The electron-donating nature of the N-methyl group contrasts with the potent electron-withdrawing effects of both the nitro and carboxylic acid groups, leading to a complex electronic distribution within the aromatic system that heavily influences its reactivity and properties.

Core Molecular Descriptors

A summary of the fundamental molecular descriptors for this compound is provided below. These values are essential for stoichiometric calculations, analytical characterization, and computational modeling.

| Descriptor | Value | Source(s) |

| Molecular Formula | C₆H₆N₂O₄ | [2] |

| Molecular Weight | 170.12 g/mol | [2][4] |

| CAS Number | 1873-12-7 | [2][3] |

| Canonical SMILES | CN1C(=CC=C1--INVALID-LINK--[O-])C(=O)O | |

| InChI Key | GEGNYFQOFWUIFG-UHFFFAOYSA-N (Isomer) | [4] |

Physicochemical Properties and Experimental Determination

The therapeutic potential of any compound is inextricably linked to its physicochemical properties. These parameters govern absorption, distribution, metabolism, and excretion (ADME). Below, we discuss the key properties and provide robust, self-validating protocols for their experimental determination.

Acidity (pKa)

Theoretical Insight: The pKa is a measure of the acidity of the carboxylic acid proton. For the parent compound, pyrrole-2-carboxylic acid, the pKa is approximately 4.45.[5] The introduction of a strong electron-withdrawing nitro group at the C-5 position is expected to significantly stabilize the conjugate base (carboxylate) through resonance and inductive effects, thereby lowering the pKa and increasing the acidity relative to the parent compound. The N-methyl group has a comparatively minor electronic effect. An accurate pKa value is critical for predicting the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and receptor-binding interactions.

Experimental Protocol: Potentiometric Titration

This method provides a precise determination of the pKa by monitoring pH changes during titration with a standardized base.

-

Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 20% methanol in water) to ensure complete dissolution.

-

Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at a constant temperature (25 °C).

-

Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution. Titrate the solution with a standardized, carbonate-free solution of 0.01 M NaOH, adding small, precise aliquots (e.g., 0.02 mL).

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Analysis: Plot the first derivative (ΔpH/ΔV) against the titrant volume (V) to accurately determine the equivalence point. The pKa is the pH value at which half of the volume of the equivalence point has been added.

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP)

Theoretical Insight: The octanol-water partition coefficient (LogP) is a critical measure of a molecule's lipophilicity. It heavily influences membrane permeability and is a key parameter in drug design frameworks like Lipinski's Rule of Five. While a calculated LogP for the parent pyrrole-2-carboxylic acid is 0.231, the addition of the nitro group will increase lipophilicity, whereas the carboxylic acid contributes to hydrophilicity.[6] The LogP value is therefore a sensitive balance of these opposing functionalities.

Experimental Protocol: Shake-Flask Method (OECD 107)

This classic method directly measures the partitioning of the compound between octanol and water.

-

Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble (likely 1-octanol). The concentration should be chosen to be within the linear range of the analytical method (e.g., HPLC-UV).

-

Pre-saturation: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours and allowing the phases to separate.

-

Partitioning: In a glass vial, combine a known volume of the pre-saturated 1-octanol containing the compound with a known volume of the pre-saturated water (e.g., a 1:1 ratio).

-

Equilibration: Shake the vial at a constant temperature (25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated HPLC-UV method.

-

Calculation: Calculate LogP as: LogP = log₁₀ ([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ).

Aqueous Solubility

Theoretical Insight: Solubility is a prerequisite for absorption. The presence of the polar carboxylic acid group suggests some degree of aqueous solubility, which will be highly pH-dependent. At pH values below its pKa, the compound will be in its neutral, less soluble form. At pH values above its pKa, it will exist as the more soluble carboxylate salt.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of the compound.

-

Sample Preparation: Add an excess amount of the solid compound to vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached between the solid and dissolved states.

-

Separation: Filter the resulting suspensions through a low-binding 0.45 µm filter (e.g., PVDF) to remove undissolved solid.

-

Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the chemical identity and structure of the synthesized or procured compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyrrole ring, a singlet for the N-methyl protons, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.

-

¹³C NMR Spectroscopy: The carbon spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (N-O) around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

-

UV-Vis Spectroscopy: The conjugated system of the nitro-pyrrole ring constitutes a chromophore that is expected to absorb UV radiation. The position of the maximum absorbance (λ_max) provides information about the electronic structure.

Synthesis and Chemical Stability

The accessibility and stability of a compound are practical considerations for its use in research.

Proposed Synthetic Strategy

A plausible synthetic route can be devised from commercially available pyrrole-2-carboxylic acid esters. The general strategy involves N-methylation, followed by regioselective nitration, and concluding with ester hydrolysis.

Caption: Proposed synthetic pathway for the target compound.

Expert Rationale: This sequence is logical because direct nitration of pyrrole-2-carboxylic acid can be complicated. Protecting the carboxylic acid as an ester and performing N-methylation first directs the subsequent electrophilic nitration. The C-5 position is electronically activated for electrophilic substitution in N-substituted pyrroles.[7] Final hydrolysis is a standard deprotection step.

Chemical Stability

-

pH Stability: The compound is expected to be stable across a range of pH values, though the ester precursor could be susceptible to hydrolysis under strongly acidic or basic conditions.

-

Light Sensitivity: Nitroaromatic compounds can be sensitive to light and may degrade over time. It is advisable to store the compound in amber vials and protect it from direct light.

-

Reactivity: The carboxylic acid moiety can be readily converted to esters or amides, making it a versatile handle for further chemical modification. The nitro group can be reduced to an amine, providing another point for diversification, which is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR).

Conclusion and Outlook for Drug Discovery

This compound embodies a structural motif with significant potential for drug discovery. Its physicochemical properties, dictated by the unique arrangement of its functional groups, are fundamental to its behavior in biological systems. A thorough characterization of its pKa, LogP, and solubility, as outlined in this guide, provides the essential data needed for computational modeling, formulation development, and the interpretation of biological screening results. The synthetic accessibility and potential for chemical modification further establish this compound as a valuable building block for creating novel chemical entities targeting a range of diseases, from bacterial infections to cancer.[1]

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1873-12-7|this compound|BLD Pharm [bldpharm.com]

- 4. 1-Methyl-4-nitropyrrole-2-carboxylic acid | C6H6N2O4 | CID 2736915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 6. 1H-Pyrrole-2-carboxylic acid (CAS 634-97-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid CAS number 1873-12-7

An In-depth Technical Guide to 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS 1873-12-7): A Promising Scaffold for Drug Discovery

Abstract

This compound (CAS No. 1873-12-7) is a functionalized nitroaromatic heterocyclic compound. Positioned at the intersection of the pharmacologically significant pyrrole and nitroaromatic classes, this molecule represents a promising but currently under-investigated scaffold for medicinal chemistry and drug development. Its structural isomer, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, is a known precursor to potent antimicrobial agents, suggesting a high potential for the title compound in similar applications. This guide provides a comprehensive overview of its chemical properties, a proposed, scientifically-grounded synthetic pathway based on established chemical precedents, and a detailed exploration of its potential biological activities and applications in drug discovery. The document is intended to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and pharmacology to stimulate and facilitate the investigation of this high-potential molecule.

Introduction: The Convergence of Two Pharmacologically Privileged Scaffolds

The development of novel therapeutic agents frequently relies on the strategic combination of chemical motifs with known biological relevance. This compound is a prime example of such a molecule, integrating the versatile pyrrole ring with the electronically and functionally potent nitro group.

1.1 The Pyrrole Scaffold in Medicine The pyrrole ring is a five-membered nitrogen-containing heterocycle that is a cornerstone of medicinal chemistry.[1] It is a key structural component in a vast array of natural products and synthetic drugs. Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets and its synthetic tractability, which allows for extensive functionalization. Prominent examples of blockbuster drugs featuring a pyrrole core include Atorvastatin, a lipid-lowering agent, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[2]

1.2 The Nitroaromatic Group: More Than a Synthetic Handle Historically viewed as a potential liability due to toxicity concerns, the aromatic nitro group has undergone a renaissance in drug design. It is now recognized as a critical pharmacophore in many approved drugs. Its strong electron-withdrawing nature profoundly influences a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the nitro group is a versatile synthetic intermediate, readily reduced to the corresponding amine, which opens up a vast chemical space for further derivatization. In the context of disease, particularly in infectious diseases and oncology, the nitro group can serve as a bio-activatable "warhead." Under the hypoxic conditions often found in solid tumors or anaerobic bacteria, the nitro group can be enzymatically reduced to cytotoxic radical species, enabling targeted therapeutic effects.[3]

1.3 this compound: A Molecule of Untapped Potential The title compound, with its N-methylated pyrrole core, a carboxylic acid handle for derivatization (e.g., amide formation), and a strategically placed nitro group, is poised for exploration. The N-methylation prevents potential N-H reactivity and can improve metabolic stability, while the 5-nitro substitution activates the ring and provides a locus for bio-reduction or further chemical modification. This guide will synthesize the available information and lay out a clear, actionable path for its synthesis and biological evaluation.

Physicochemical and Structural Properties

While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value / Description | Source |

| CAS Number | 1873-12-7 | [4] |

| Molecular Formula | C₆H₆N₂O₄ | [4] |

| Molecular Weight | 170.12 g/mol | [4] |

| Canonical SMILES | CN1C(=CC=C1--INVALID-LINK--[O-])C(=O)O | [5] |

| InChI Key | FLRXGGRRZQMJJI-UHFFFAOYSA-N | [5] |

| Appearance | Expected to be a solid, likely a pale yellow to brown powder. | Inferred |

| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. | Inferred |

| Predicted XlogP | 0.7 | [5] |

Proposed Synthesis and Chemical Reactivity

3.1 Proposed Synthetic Pathway

The most logical and promising route begins with the commercially available precursor, 1-methyl-1H-pyrrole-2-carboxylic acid , and proceeds via electrophilic nitration. The standard reagent for this transformation, which avoids the destructive conditions of mixed sulfuric and nitric acid, is acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride.[6][7]

The key considerations for this synthesis are:

-

Causality of Reagent Choice : Acetic anhydride serves as a moderating agent for the nitric acid, generating the less aggressive electrophile, the acetylnitronium ion ([CH₃COONO₂]H⁺). This prevents the protonation and subsequent polymerization of the electron-rich pyrrole ring, which is a common side reaction with stronger acids.[6]

-

Regioselectivity : The nitration of 1-methyl-2-substituted pyrroles is known to produce a mixture of the 4- and 5-nitro isomers.[7] The carboxyl group at the C2 position is an electron-withdrawing, deactivating group, while the N-methyl group is an activating group. The interplay of these electronic effects directs the incoming nitro group to the C4 and C5 positions. The desired 5-nitro isomer must be separated from the 4-nitro byproduct, typically via column chromatography.

-

Alternative Strategy : An alternative and potentially higher-yielding approach involves the nitration of the corresponding ester, methyl 1-methyl-1H-pyrrole-2-carboxylate , followed by saponification (base-mediated hydrolysis) to yield the target carboxylic acid. Esters can be more robust under nitrating conditions and may offer better solubility and handling properties. The existence of the methyl ester of the final product (CAS 13138-75-5) lends strong support to this strategy.[8]

3.2 Proposed Experimental Protocol

Disclaimer: This protocol is a proposed methodology based on literature precedents and has not been experimentally validated for this specific compound. It should be performed by qualified personnel with appropriate safety precautions.

Objective: To synthesize this compound.

Materials:

-

1-methyl-1H-pyrrole-2-carboxylic acid

-

Acetic anhydride (Ac₂O)

-

Fuming nitric acid (HNO₃, d=1.5)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Acetyl Nitrate Solution: In a flask cooled to -10 °C (ice-salt bath), slowly add fuming nitric acid (1.1 equivalents) to acetic anhydride (5 equivalents) with vigorous stirring. Maintain the temperature below 0 °C. Allow the solution to stir for 15 minutes at this temperature before use.

-

Nitration Reaction: Dissolve 1-methyl-1H-pyrrole-2-carboxylic acid (1.0 equivalent) in acetic anhydride (10 volumes) in a separate reaction flask equipped with a magnetic stirrer and thermometer. Cool the solution to -10 °C.

-

Slowly add the pre-formed acetyl nitrate solution dropwise to the pyrrole solution, ensuring the internal temperature does not rise above -5 °C.

-

After the addition is complete, allow the reaction mixture to stir at -10 °C to 0 °C for 1-2 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

-

Workup: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (caution: gas evolution), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude mixture of 4- and 5-nitro isomers by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired this compound.

3.3 Visualization of Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Applications in Drug Development

While direct biological screening data for CAS 1873-12-7 is absent from the public domain, a strong case for its potential can be built upon the established activities of its close structural relatives.

4.1 Rationale for Antimicrobial Investigation The most compelling evidence for the utility of this scaffold comes from its 4-nitro isomer. 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid (CAS 13138-78-8) is a documented building block in the synthesis of Lexitropsins and analogues of the natural product Distamycin. [9] These molecules are minor groove binders that interfere with DNA replication and transcription in pathogens, exhibiting significant antimicrobial activities. This established precedent makes this compound a high-priority candidate for synthesis and screening against a panel of pathogenic bacteria and fungi. Its derivatives could yield novel DNA-binding agents or other classes of antimicrobials.

4.2 Potential as an Anticancer Agent The pyrrole carboxamide scaffold is a well-established pharmacophore in oncology. The fungicidal activity of many pyrrole carboxamides is attributed to the inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain.[10][11] As this complex is also critical for human cellular respiration, selective inhibition of cancer cell mitochondria is a viable therapeutic strategy. Furthermore, the presence of the nitro group suggests potential as a hypoxia-activated prodrug. Solid tumors often contain regions of low oxygen (hypoxia), where specific reductase enzymes are upregulated. These enzymes can selectively reduce the nitro group to generate toxic radicals, leading to targeted cancer cell death while sparing healthy, oxygenated tissues.

4.3 Hypothesized Mechanism of Action and Development Pathway

The carboxylic acid moiety of the title compound is a key handle for building a diverse chemical library. Through standard amide coupling reactions, it can be linked to various amine-containing fragments to explore structure-activity relationships (SAR).

Caption: Conceptual pathway from core scaffold to a potential drug candidate.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on its structure, standard laboratory precautions for handling chemical reagents are required.

-

Hazard Class: Expected to be an irritant (skin, eyes, respiratory tract), similar to its parent compound, pyrrole-2-carboxylic acid. Nitroaromatic compounds can also have long-term toxicity and should be handled with care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

Conclusion and Future Directions

This compound is a molecule of significant synthetic and medicinal potential that remains largely unexplored. Its structure combines the proven pharmacological utility of the pyrrole ring with the versatile reactivity and bio-activatable nature of the nitro group. This guide has provided a scientifically-grounded, proposed synthesis based on established chemical principles, offering a clear path for its preparation in the laboratory.

The strong precedent set by its 4-nitro isomer as a key intermediate for antimicrobial agents provides a compelling rationale for its immediate investigation. The next critical steps are:

-

Experimental Validation: The proposed synthetic route needs to be performed to confirm its viability, optimize reaction conditions, and fully characterize the final product using modern spectroscopic methods (NMR, IR, HRMS).

-

Biological Screening: The purified compound and a focused library of its amide derivatives should be subjected to comprehensive biological screening, prioritizing antimicrobial and anticancer assays.

-

Mechanism of Action Studies: For any active compounds identified, subsequent studies should focus on elucidating their mechanism of action to guide further optimization and development.

By pursuing these directions, the scientific community can unlock the therapeutic potential of this promising molecular scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. PubChemLite - this compound (C6H6N2O4) [pubchemlite.lcsb.uni.lu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]

- 9. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]

- 10. znaturforsch.com [znaturforsch.com]

- 11. researchgate.net [researchgate.net]

biological activity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

An In-depth Technical Guide to the Biological Activity of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] The introduction of specific substituents, such as a nitro group, can significantly modulate the pharmacological profile of these molecules. This technical guide provides a comprehensive analysis of the potential biological activities of this compound (CAS 1873-12-7). Due to the limited direct experimental data on this specific molecule, this document adopts a hypothesis-driven approach. By synthesizing structure-activity relationship (SAR) data from closely related nitro-pyrrole and pyrrole-2-carboxylic acid analogs, we project its potential as an antiproliferative and antimicrobial agent. Furthermore, we provide detailed, field-proven experimental workflows for researchers to systematically investigate these hypothesized activities, from initial screening to preliminary mechanism-of-action studies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel pyrrole derivatives.

Introduction: The Compound in Focus

This compound is a heterocyclic organic compound featuring a pyrrole ring N-methylated at position 1, a nitro group at position 5, and a carboxylic acid at position 2.

Chemical Structure and Properties:

The structure combines three key pharmacophoric elements: the pyrrole-2-carboxylic acid core, the N-methyl group, and the C-5 nitro group. The biological significance of the pyrrole core is vast, present in compounds with activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[1] The carboxylic acid moiety provides a key site for hydrogen bonding and potential salt formation, influencing solubility and receptor interactions. The electron-withdrawing nitro group at position 5 is expected to significantly impact the electronic properties of the pyrrole ring, influencing both its reactivity and its interaction with biological targets.

Projected Biological Activity Based on Analog Analysis

While direct studies on this compound are scarce, a robust body of literature on related structures allows for the formulation of strong hypotheses regarding its potential therapeutic applications.

Antiproliferative and Anticancer Potential

The pyrrole scaffold is a cornerstone of many anticancer agents.[6] The addition of a nitro group has been shown to confer potent antiproliferative activity in various heterocyclic systems.

-

Nitro-Pyrrolomycins: Synthetic pyrrolomycins, where halogen atoms on the pyrrole nucleus are replaced with nitro groups, have demonstrated significant antitumoral activity against colon (HCT116) and breast (MCF-7) cancer cell lines.[7] These studies suggest that the nitro group can serve as a bioisostere for halogens, maintaining or even enhancing biological activity while potentially offering a different toxicity profile.[7][8]

-

Pyrrole-based Apoptosis Inducers: Derivatives such as pyrrolo[2,3-d]pyrimidines have been shown to induce apoptosis in cancer cells through the intrinsic pathway, involving the activation of pro-apoptotic proteins like Bax and Bak and the deactivation of anti-apoptotic proteins like Bcl-2.[6]

-

Other Nitro-Aromatic Agents: In other heterocyclic families, such as 5-nitrothiazoles, sulfone derivatives have shown promising and selective in vitro antiproliferative activity against hepatocellular carcinoma (HepG2) cells.[9]

Hypothesis: The presence of the C-5 nitro group on the pyrrole-2-carboxylic acid scaffold suggests that this compound is a strong candidate for investigation as an antiproliferative agent. Its mechanism may involve the induction of apoptosis, similar to other pyrrole-based compounds.

Antimicrobial Activity

Pyrrole derivatives constitute a significant class of antimicrobial agents.[10] The nitro group is also a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole), often acting as a prodrug that is activated under the anaerobic or microaerophilic conditions found in many bacterial environments.

-

Antibacterial Nitro-Pyrroles: The aforementioned nitro-pyrrolomycins displayed improved minimal bactericidal concentrations (MBC) against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) pathogens compared to their natural counterparts.[7][8]

-

Pyrrole Carboxamides: Derivatives of pyrrole-2-carboxylic acid, specifically pyrrole-2-carboxamides, have demonstrated considerable antibacterial activity, particularly against Gram-negative bacteria.[11]

-

Quorum Sensing Inhibition: Dicarboxylic derivatives of pyrrole have been identified as quorum sensing (QS) inhibitors against P. aeruginosa. These compounds can act as antibiotic accelerants, enhancing the efficacy of conventional antibiotics by disrupting bacterial communication and biofilm formation.[10]

Hypothesis: this compound likely possesses antimicrobial properties. Its activity could be direct, through mechanisms similar to other nitro-aromatic antibiotics, or indirect, by inhibiting pathways like quorum sensing.

Comparative Activity of Related Pyrrole Derivatives

To provide context for future experiments, the following table summarizes the reported biological activities of structurally related pyrrole and nitro-containing compounds.

| Compound Class/Derivative | Activity Type | Model/Cell Line | Reported Potency (IC₅₀ or MIC) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivative 1a | Antiproliferative | A549 (Lung Cancer) | IC₅₀ = 0.35 µM | [6] |

| 4-Amino-thienopyrimidine derivative 2 | Antiproliferative | MCF-7 (Breast Cancer) | IC₅₀ = 0.013 µM | [12] |

| Pyrrole-2-carboxamide derivative 4i | Antibacterial | Klebsiella pneumoniae | MIC = 1.02 µg/mL | [11] |

| Pleuromutilin-pyrrole derivative (PDP) | Antibacterial | MRSA | MIC = 0.008 µg/mL | [13] |

| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Biofilm Inhibition | P. aeruginosa | ~65% inhibition at 1.00 mg/mL |

Proposed Experimental Workflows

To validate the hypothesized biological activities, the following detailed protocols are provided as a guide for researchers.

Workflow for Biological Screening

The following diagram outlines a logical progression for testing a novel compound like this compound.

Caption: High-level workflow for evaluating the biological activity of a novel chemical entity.

Protocol: In Vitro Antiproliferative MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC₅₀).

-

Cell Seeding:

-

Culture selected cancer cell lines (e.g., MCF-7, A549, HCT116) to ~80% confluency in appropriate media.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to create a range of concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is <0.5%.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound dilutions. Include vehicle control (media with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Measurement:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

-

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation:

-

Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into Mueller-Hinton Broth (MHB).

-

Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of ~1.5 x 10⁶ CFU/mL.

-

-

Compound Dilution:

-

Dispense 50 µL of MHB into each well of a 96-well plate.

-

Add 50 µL of a 2x concentrated stock of the test compound to the first well and perform 2-fold serial dilutions across the plate.

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL and the final inoculum to ~7.5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

-

Potential Mechanism of Action: A Visual Hypothesis

Based on the activity of related pyrrole compounds, a plausible mechanism for antiproliferative activity is the induction of the intrinsic apoptotic pathway.

Caption: Hypothesized induction of the intrinsic apoptosis pathway by the test compound.

Conclusion and Future Directions

This compound stands as an unexplored molecule with significant, rationally projected therapeutic potential. The convergence of structure-activity relationships from related nitro-aromatics and bioactive pyrroles strongly suggests that its antiproliferative and antimicrobial activities warrant thorough investigation. The electron-withdrawing nature of the nitro group at a key position on the pyrrole scaffold presents a compelling case for novel biological interactions.

Future research should prioritize the systematic screening workflows outlined in this guide. Should primary screening yield positive results, subsequent efforts should focus on:

-

Broad-panel screening against diverse cancer cell lines and a wider range of microbial pathogens, including resistant strains.

-

Structure-Activity Relationship (SAR) studies by synthesizing analogs with modifications to the N-methyl, C-2 carboxylate (e.g., esters, amides), and C-5 nitro groups to optimize potency and selectivity.

-

In-depth Mechanism of Action (MoA) studies to identify the specific molecular targets responsible for its biological effects.

This document serves as both a foundational analysis and a practical roadmap for researchers poised to unlock the potential of this promising compound.

References

- 1. scispace.com [scispace.com]

- 2. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1873-12-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 1873-12-7 | BAA87312 [biosynth.com]

- 5. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]

- 6. iris.unipa.it [iris.unipa.it]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin [frontiersin.org]

An In-depth Technical Guide to the Synthesis, Derivatization, and Biological Significance of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid and its Analogs

This guide provides a comprehensive technical overview of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, explore various derivatization strategies to generate novel chemical entities, and discuss the underlying principles of the biological activity observed in this class of molecules, with a particular focus on their antimicrobial potential. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage the unique chemical scaffold of nitropyrroles for the discovery of new therapeutic agents.

Introduction: The Pyrrole Nucleus in Medicinal Chemistry

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products and pharmaceutically active compounds.[1] Its electron-rich nature makes it a versatile scaffold for chemical modification, and its ability to participate in hydrogen bonding interactions allows for effective binding to biological targets.[1] The introduction of a nitro group to the pyrrole ring, particularly at the 5-position, significantly modulates its electronic properties and can confer potent biological activities. This guide focuses on the this compound core, a key building block for the development of novel therapeutic candidates.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through a multi-step process, beginning with the N-methylation of a suitable pyrrole precursor, followed by nitration and subsequent hydrolysis. A plausible and efficient synthetic pathway is outlined below, based on established methodologies for pyrrole chemistry.[2][3]

Synthesis of 1-Methyl-2-pyrrolecarbonitrile

The initial step involves the synthesis of 1-methyl-2-pyrrolecarbonitrile. This can be accomplished by the dehydration of 1-methyl-2-pyrrolealdoxime using a dehydrating agent such as acetic anhydride.[2]

Experimental Protocol: Synthesis of 1-Methyl-2-pyrrolecarbonitrile [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place 1-methyl-2-pyrrolealdoxime (10 g, 0.079 mol).

-

Dehydration: Add acetic anhydride (30 ml) to the flask. Heat the mixture gently to initiate the reaction, then maintain a gentle reflux for 20 minutes.

-

Work-up: After cooling, pour the reaction mixture into 200 ml of cold water. Extract the aqueous mixture with three 20-ml portions of diethyl ether.

-

Purification: Combine the ether extracts and dry over anhydrous sodium sulfate. Remove the ether by rotary evaporation. The residue is then purified by vacuum distillation to yield 1-methyl-2-pyrrolecarbonitrile.

Nitration of 1-Methyl-2-pyrrolecarbonitrile

The subsequent step is the nitration of 1-methyl-2-pyrrolecarbonitrile. The nitration of the pyrrole ring is a sensitive reaction, as the ring is susceptible to acid-catalyzed polymerization.[4] Therefore, milder nitrating agents, such as a mixture of fuming nitric acid and acetic anhydride, are preferred.[2][4] This reaction typically yields a mixture of the 4-nitro and 5-nitro isomers, which can be separated by chromatography.

Experimental Protocol: Nitration of 1-Methyl-2-pyrrolecarbonitrile [2]

-

Reaction Setup: Dissolve 1-methyl-2-pyrrolecarbonitrile (1.2 g, 0.011 mol) in acetic anhydride (7 ml) in a flask and cool to 0°C in an ice bath.

-

Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (d = 1.5, 1.5 g, 0.023 mol) to acetic anhydride (2.0 ml) while maintaining a low temperature. Add this mixture dropwise to the solution of the nitrile, ensuring the temperature does not exceed 10°C.

-

Work-up: After the addition is complete, pour the dark solution into 25 ml of cold water. The nitro-substituted pyrrolecarbonitriles will precipitate and can be collected by filtration.

-

Separation of Isomers: The resulting mixture of 4-nitro and 5-nitro isomers can be separated using column chromatography on silica gel.

Hydrolysis to this compound

The final step is the hydrolysis of the 5-nitro-1-methyl-2-pyrrolecarbonitrile to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis followed by acidification is a common method.

Experimental Protocol: Hydrolysis of 5-Nitro-1-methyl-2-pyrrolecarbonitrile

-

Reaction Setup: In a round-bottom flask, suspend 5-nitro-1-methyl-2-pyrrolecarbonitrile in an aqueous solution of sodium hydroxide (e.g., 2 M).

-

Hydrolysis: Heat the mixture under reflux until the reaction is complete (monitoring by TLC).

-

Work-up: Cool the reaction mixture and acidify with a mineral acid (e.g., concentrated HCl) until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Purification: The precipitated this compound can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as aqueous ethanol.

Derivatization Strategies for Drug Discovery

The carboxylic acid functionality of this compound is a versatile handle for the synthesis of a diverse library of derivatives, including esters, amides, and hydrazides. These modifications can significantly impact the physicochemical properties and biological activity of the parent molecule.

Synthesis of Esters

Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an alcohol.

The conversion of the carboxylic acid to the acyl chloride is a key step for the synthesis of many derivatives. This can be accomplished using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Experimental Protocol: Synthesis of 1-Methyl-5-nitro-1H-pyrrole-2-carbonyl chloride

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend this compound in an anhydrous solvent such as dichloromethane or toluene.

-

Chlorination: Add thionyl chloride (or oxalyl chloride) dropwise to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).

-

Isolation: Remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 1-methyl-5-nitro-1H-pyrrole-2-carbonyl chloride, which can often be used in the next step without further purification.

Experimental Protocol: Synthesis of Esters

-

Reaction Setup: Dissolve the crude 1-methyl-5-nitro-1H-pyrrole-2-carbonyl chloride in an anhydrous aprotic solvent.

-

Esterification: Add the desired alcohol and a non-nucleophilic base (e.g., triethylamine or pyridine) to the solution at 0°C.

-

Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with water, and the product is extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and concentrated. The resulting ester can be purified by column chromatography or recrystallization.

Synthesis of Amides

Amide derivatives are of particular interest in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds. They can be readily synthesized from the corresponding acyl chloride.

Experimental Protocol: Synthesis of N-Substituted Amides

-

Reaction Setup: Dissolve the crude 1-methyl-5-nitro-1H-pyrrole-2-carbonyl chloride in an anhydrous aprotic solvent.

-

Amidation: Add a solution of the desired primary or secondary amine and a non-nucleophilic base to the acyl chloride solution at 0°C.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion. The work-up procedure is similar to that for ester synthesis.

-

Purification: The crude amide is purified by column chromatography or recrystallization.

Synthesis of Hydrazides and Hydrazones

Hydrazides can be synthesized from the corresponding esters and can serve as precursors for the synthesis of hydrazones, a class of compounds with a broad spectrum of biological activities.

Experimental Protocol: Synthesis of Hydrazides and Hydrazones

-

Hydrazide Formation: Reflux the corresponding methyl or ethyl ester of this compound with hydrazine hydrate in a suitable solvent like ethanol. The hydrazide product often precipitates upon cooling and can be collected by filtration.[5]

-

Hydrazone Synthesis: Condense the synthesized hydrazide with a variety of aldehydes or ketones in a suitable solvent with a catalytic amount of acid to yield the corresponding hydrazones.[5]

Biological Activity and Mechanism of Action

Derivatives of nitropyrroles have been investigated for a range of biological activities, with antimicrobial properties being the most prominent.

Antimicrobial Activity

The nitro group is a key pharmacophore responsible for the antimicrobial effects of many heterocyclic compounds. The mechanism of action is believed to involve the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can then induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.

While specific data for derivatives of this compound is not extensively published, studies on analogous nitropyrrole and nitroimidazole compounds have demonstrated potent activity against a range of bacteria and protozoa.[6] For instance, certain pyrrole-2-carboxamide derivatives have shown significant antibacterial efficacy.[1]

Table 1: Representative Antimicrobial Activity of Pyrrole Derivatives

| Compound Class | Target Organism | Activity (MIC) | Reference |

| Pyrrole-2-carboxamides | Staphylococcus aureus | 1.05 - 12.01 µg/mL | [1] |

| Pyrrole-2-carboxamides | Gram-negative bacteria | 1.05 - 12.01 µg/mL | [1] |

| Halogenated Pyrroles | MRSA | 32 µg/mL | [1] |

| Halogenated Pyrroles | Escherichia coli | 64 µg/mL | [1] |

Structure-Activity Relationships (SAR)

Based on the broader literature of antimicrobial pyrrole derivatives, several structure-activity relationships can be inferred for the derivatives of this compound:

-

The Nitro Group: The presence and position of the nitro group are critical for antimicrobial activity. The 5-nitro position is often associated with potent activity.

-

The 1-Methyl Group: The methyl group at the N1 position can influence the lipophilicity and metabolic stability of the compound, potentially affecting its cell permeability and overall efficacy.

-

Derivatives at the 2-Position:

-

Amides: The nature of the substituent on the amide nitrogen can significantly impact activity. Aromatic or substituted aromatic rings can modulate lipophilicity and introduce additional binding interactions with the target.

-

Esters: The size and nature of the alcohol moiety in the ester can affect solubility and hydrolysis rates, acting as a potential prodrug strategy.

-

Hydrazones: The substituent introduced via the aldehyde or ketone in the hydrazone can be varied to explore a wide chemical space and optimize activity.

-

Visualization of Key Concepts

Synthetic Pathway

References

- 1. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

Navigating the Synthesis and Procurement of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid: A Technical Guide for Researchers

Introduction

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a substituted nitropyrrole, represents a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. The pyrrole scaffold itself is a privileged structure, found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The introduction of a nitro group and a carboxylic acid moiety to the N-methylated pyrrole core imparts unique electronic and chemical characteristics, making it a valuable intermediate for the synthesis of more complex, biologically active molecules. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the procurement, pricing, and a detailed, plausible synthetic protocol for this compound, alongside insights into its potential applications and safe handling.

I. Sourcing and Procurement of this compound

For researchers embarking on projects involving this compound, identifying reliable suppliers is the first critical step. Several chemical vendors specialize in providing heterocyclic building blocks for research and development purposes. The availability, purity, and pricing can vary, so a comparative approach is recommended.

Table 1: Supplier and Pricing Information for this compound (CAS: 1873-12-7)

| Supplier | Product Number | Purity | Quantity | Price (USD) |

| Sunway Pharm Ltd. | CB76986 | 97% | 100 mg | $180.00 |

| Sunway Pharm Ltd. | CB76986 | 97% | 250 mg | $300.00 |

| BLDpharm | BD140457 | 95% | 100 mg | Inquiry |

| BLDpharm | BD140457 | 95% | 250 mg | Inquiry |

| Biosynth | BAA87312 | Not Specified | Inquiry | Inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

When procuring this chemical, it is imperative to request and review the Certificate of Analysis (CoA) to confirm the purity and identity of the compound. For researchers working on sensitive applications, higher purity grades are recommended to avoid the interference of impurities in experimental results.

II. Synthesis of this compound: A Detailed Experimental Protocol

While this compound is commercially available, in-house synthesis may be a viable option for researchers requiring larger quantities or specific analogs. The following is a detailed, literature-informed protocol for its synthesis, primarily involving the nitration of a suitable precursor followed by hydrolysis. The causality behind each step is explained to provide a deeper understanding of the process.

Overall Reaction Scheme:

An In-depth Technical Guide to the Safety and Handling of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Gap

It is imperative to begin this guide by highlighting a critical consideration: as of the latest revision of this document, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 1873-12-7) has not been identified.[1] This absence necessitates a proactive and cautious approach to its handling. The information and protocols detailed herein are therefore a synthesis of data from structurally related compounds, established principles for handling nitroaromatic and nitropyrrole derivatives, and general laboratory safety standards. All procedures involving this compound must be preceded by a rigorous, site-specific risk assessment conducted by qualified personnel.

Section 1: Compound Profile and Inferred Hazard Assessment

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1873-12-7 | [1] |

| Molecular Formula | C₆H₆N₂O₄ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Physical Form | Solid | [2] |

| Storage | Sealed in a dry place at room temperature. | [1] |

Inferred Hazard Profile

Based on the toxicology of analogous nitroaromatic and nitropyrrole compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are inferred to be:

-

Mutagenicity and Cytotoxicity: Nitropyrrole compounds have been shown to be mutagenic and cytotoxic.[3] The nitro group is a known structural alert for mutagenicity, and its bioreduction can lead to reactive intermediates that can damage DNA.[4]

-

Dermal Absorption and Irritation: Nitroaromatic compounds can often be absorbed through the skin and may cause irritation.[5]

-

Thermal Instability: The presence of the nitro group on an aromatic ring can lead to thermal instability.[6][7][8] While this compound is not expected to be explosive under normal laboratory conditions, the potential for exothermic decomposition, especially at elevated temperatures or in the presence of contaminants, cannot be ruled out.[8][9]

-

Toxicity upon Ingestion or Inhalation: As with many fine chemicals, inhalation of dust or ingestion should be avoided. Harmful effects upon ingestion or inhalation are plausible.[10]

Section 2: Prudent Laboratory Practices and Personal Protective Equipment (PPE)

A proactive safety culture is paramount when handling compounds with incomplete safety data. The following protocols are based on a cautious approach, assuming a significant hazard potential.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing or dust generation.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and disposed of after handling the compound or upon any sign of contamination.

-

Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.

-

Respiratory Protection: A properly fitted NIOSH-approved respirator may be necessary if there is a potential for aerosol or dust generation and engineering controls are not sufficient to minimize exposure. All respiratory protection must be used in accordance with a comprehensive respiratory protection program.

Engineering Controls

-

Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any potential vapors or dust.

Section 3: Handling, Storage, and Disposal

Prudent Handling Workflow

The following workflow is designed to minimize exposure and ensure safe handling from receipt to disposal.

Caption: A logical workflow for the safe handling of this compound.

Storage

-

Container: Store in the original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and reducing agents.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Solid Waste: Contaminated consumables (e.g., weighing paper, gloves, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container.

-

Disposal Procedures: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Section 4: Emergency Procedures

Spill Response

Caption: A decision-making flowchart for responding to a spill of this compound.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Section 5: Synthesis and Application Context

Synthesis Considerations

The synthesis of this compound likely involves the nitration of a 1-methyl-1H-pyrrole-2-carboxylic acid precursor.[11] Nitration reactions are often highly exothermic and require careful temperature control. The use of strong acids, such as nitric acid and sulfuric acid, presents significant corrosive hazards.[11]

Applications in Drug Discovery

Pyrrole-containing compounds are prevalent in medicinal chemistry and have been investigated for a wide range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.[12][13] The introduction of a nitro group can modulate the electronic properties and biological activity of a molecule.[14] A structurally similar compound, 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid, has been used in the synthesis of antimicrobial agents.[15] This suggests that this compound is likely to be used as a building block in the synthesis of novel therapeutic candidates.

References

- 1. This compound - CAS:1873-12-7 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1H-PYRROLE-2-CARBOXYLIC ACID, 1-METHYL-5-NITRO-, METHYL ES… [cymitquimica.com]

- 3. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemicalbook.com [chemicalbook.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 15. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1-Methyl-5-nitro-1H-pyrrole-2-carboxylic Acid in Organic Solvents

Introduction

1-Methyl-5-nitro-1H-pyrrole-2-carboxylic acid, a substituted pyrrole derivative with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol , is a compound of interest in medicinal chemistry and drug development.[1][2][3] The strategic placement of a carboxylic acid, a nitro group, and a methyl group on the pyrrole ring imparts a unique combination of electronic and steric properties that are crucial for its biological activity and physicochemical characteristics. Understanding the solubility of this compound in various organic solvents is a critical first step in its journey from a laboratory curiosity to a potential therapeutic agent. Low solubility can lead to unpredictable results in in-vitro assays, poor bioavailability, and challenges in formulation, ultimately hindering drug development.[4][5] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, detailed experimental protocols for its determination, and a predictive analysis of its behavior in a range of common organic solvents.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7] The molecular structure of this compound presents several functional groups that dictate its polarity and hydrogen bonding capabilities, and thus its solubility profile.

-

The Carboxylic Acid Group (-COOH): This is the most dominant polar feature of the molecule. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This group also imparts acidic properties, allowing for potential salt formation in basic media.[8][9]

-

The Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. The oxygen atoms can act as hydrogen bond acceptors.

-

The Pyrrole Ring: The pyrrole ring itself is an aromatic heterocycle. While the C-H bonds are relatively non-polar, the nitrogen atom introduces some polarity.

-

The Methyl Group (-CH₃): This is a non-polar, lipophilic group that contributes to the overall non-polar character of the molecule.

Based on these features, this compound can be classified as a polar molecule. Its solubility will be a balance between the polar, hydrogen-bonding contributions of the carboxylic acid and nitro groups, and the more non-polar character of the pyrrole ring and the methyl group.

A logical workflow for predicting and understanding the solubility of this compound is as follows:

Caption: Logical workflow for predicting and verifying the solubility of a compound.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate data. The two most common and reliable methods for determining the thermodynamic solubility of a solid compound are the shake-flask method and potentiometric titration.

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely considered the most reliable technique for measuring thermodynamic solubility.[10] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Experimental Protocol: Shake-Flask Method

-

Preparation: Accurately weigh an excess amount of this compound into a series of vials.

-

Solvent Addition: Add a precise volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 18-24 hours) to ensure equilibrium is reached.[4][11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4][5]

-

Calculation: The solubility is then calculated from the measured concentration.

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Potentiometric Titration: Leveraging Acidity

For acidic or basic compounds, potentiometric titration offers a precise method for determining solubility.[12][13] This technique is particularly well-suited for this compound due to its carboxylic acid functionality.

Experimental Protocol: Potentiometric Titration

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the desired solvent (often water or a co-solvent mixture) using the shake-flask method to ensure equilibrium.

-

Titration Setup: Transfer a known volume of the filtered, saturated solution to a beaker and place it on a magnetic stirrer. Immerse a calibrated pH electrode into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[14]

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Endpoint Determination: Plot the pH versus the volume of titrant added. The equivalence point, where the moles of base equal the moles of acid, can be determined from the inflection point of the titration curve.

-

Solubility Calculation: The concentration of the acid in the saturated solution, and thus its solubility, can be calculated from the volume of titrant required to reach the equivalence point. This method can also be used to determine the pKa of the compound.[12][13]

Caption: Workflow for determining solubility and pKa via potentiometric titration.

Predicted Solubility in Common Organic Solvents

Based on the molecular structure and the principles of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents are polar and can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid and nitro groups. |